(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride
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Overview
Description
(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is an organic compound that belongs to the class of secondary amines. It is a chiral molecule with a specific stereochemistry, indicated by the (2R) configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of 3-methyl-2-butanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines or alcohols.
Scientific Research Applications
(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include:
Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.
2-(dimethylamino)ethanol hydrochloride: A structurally similar compound with a shorter carbon chain.
3-(dimethylamino)-1-propanol hydrochloride: Another similar compound with a different carbon chain length.
Uniqueness
(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is unique due to its specific (2R) stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H18ClNO |
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Molecular Weight |
167.68 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-3-methylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)7(5-9)8(3)4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m0./s1 |
InChI Key |
NMJGWKYDHBBDQC-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)[C@H](CO)N(C)C.Cl |
Canonical SMILES |
CC(C)C(CO)N(C)C.Cl |
Origin of Product |
United States |
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